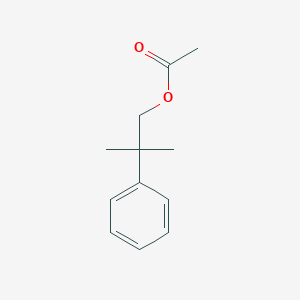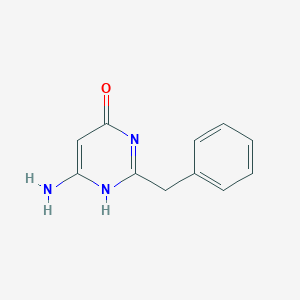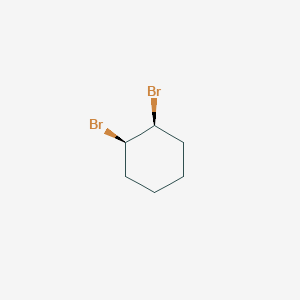
2H-1-Benzopyran, 6-methoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-1-Benzopyran, 6-methoxy- is a chemical compound that belongs to the class of flavonoids. It is also known as isocannflavin A and is found in various plants, including cannabis. This compound has been studied for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer effects.
Wissenschaftliche Forschungsanwendungen
Coronary Vasodilation and Potassium Channel Activation
- Cho et al. (1996) synthesized 3,4-dihydro-2H-1-benzopyran-3-ol derivatives, finding that some compounds showed selective effects on coronary blood flow in dogs. One compound, JTV-506, was identified as a potent and selective coronary vasodilator, increasing coronary blood flow without impacting blood pressure or heart rate (Cho et al., 1996).
- Thompson et al. (2003) investigated methoxy-bearing 2H-1-benzopyrans as potassium channel activators. They synthesized various derivatives and found a decrease in activity, highlighting the importance of specific sites in these compounds (Thompson et al., 2003).
Serotonin Receptor Agonists and CNS Effects
- Comoy and Guillaumet (1996) described the preparation of 3-amino-3-aminomethyl-2H-1-benzopyran and spiro[1-benzopyran-3(2H),2'-piperazine] derivatives, highlighting their potential effects on the central nervous system and their relationship with serotonin receptors (Comoy & Guillaumet, 1996).
Allelopathy and Phytotoxicity
- Belz et al. (2005) studied the nonlinearity of dose-response relationships of plants to allelochemicals, including 7-hydroxy-6-methoxy-2H-1-benzopyran-2-one, a biosynthesized phytotoxin. They used nonlinear mathematical modeling to understand the basic mechanisms of phytotoxicity (Belz et al., 2005).
Flavor Chemistry and Fragrance Synthesis
- Demyttenaere et al. (2002) synthesized 6-methoxy-4H-1-benzopyran-7-ol, a major impact flavor compound of Wisteria sinensis, demonstrating its relevance in flavor chemistry and fragrance synthesis (Demyttenaere et al., 2002).
In Vitro Biotransformation Studies
- Yenes et al. (2004) studied the in vitro metabolism of 3,4-dihydro-6-hydroxy-2,2-dimethyl-7-methoxy-1(2H)-benzopyran, a compound undergoing clinical trials for antitumoral therapy, in rat liver microsomes. Their research provides insights into the biotransformation pathways of this compound (Yenes et al., 2004).
Antihypertensive Activities
- Cassidy et al. (1992) synthesized a series of 3-[(substituted-carbonyl)amino]-2H-1-benzopyrans, finding antihypertensive activity in spontaneously hypertensive rats, pointing towards their potential use in treating hypertension (Cassidy et al., 1992).
Cytotoxic Effects and Cancer Research
- Kiem et al. (2005) isolated new benzopyrans from the leaves of Mallotus apelta, one of which showed strong cytotoxic effects against human cancer cell lines, indicating their potential use in cancer research (Kiem et al., 2005).
Crystal Structure Analysis
- Stanchev et al. (2008) analyzed the crystal structure of 3-acetyl-6-methoxy-2H-1-benzopyran-2-one, contributing to the understanding of its molecular structure and properties (Stanchev et al., 2008).
Eigenschaften
CAS-Nummer |
18385-84-7 |
|---|---|
Molekularformel |
C10H10O2 |
Molekulargewicht |
162.18 g/mol |
IUPAC-Name |
6-methoxy-2H-chromene |
InChI |
InChI=1S/C10H10O2/c1-11-9-4-5-10-8(7-9)3-2-6-12-10/h2-5,7H,6H2,1H3 |
InChI-Schlüssel |
LMCDFCKWRNBXBB-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)OCC=C2 |
Kanonische SMILES |
COC1=CC2=C(C=C1)OCC=C2 |
Andere CAS-Nummern |
18385-84-7 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















